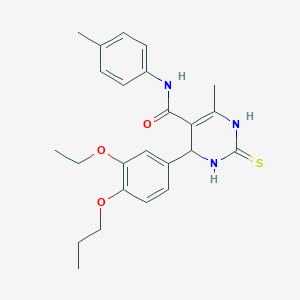![molecular formula C23H26FN5O2S B306230 N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B306230.png)
N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized by several methods and has been found to have potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways that are involved in cancer cell growth, fungal growth, or inflammation.
Biochemical and Physiological Effects:
N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide has been found to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal cells, and reduce inflammation in animal models. Additionally, it has been found to have low toxicity in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide in lab experiments is its low toxicity. This makes it a safer compound to work with compared to other chemical compounds that have similar properties. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may require the use of organic solvents.
Direcciones Futuras
There are several future directions for research on N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide. One direction is to further investigate its anticancer properties and identify the specific enzymes or signaling pathways that it targets. Another direction is to study its antifungal properties in vivo and identify its mechanism of action against fungal cells. Additionally, further research is needed to understand its anti-inflammatory properties and its potential use in treating inflammatory diseases.
Métodos De Síntesis
Several methods have been reported for the synthesis of N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide. One of the most commonly used methods involves the reaction of 2-(2-fluoroanilino)-2-oxoethylthioacetic acid with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of triethylamine, followed by the reaction with 3-methylbenzoyl chloride in the presence of N,N-dimethylformamide. The resulting compound is then purified by column chromatography.
Aplicaciones Científicas De Investigación
N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide has been found to have potential applications in various scientific research fields. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its antifungal properties, as it has been found to inhibit the growth of several fungal species. Additionally, it has been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models.
Propiedades
Nombre del producto |
N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide |
|---|---|
Fórmula molecular |
C23H26FN5O2S |
Peso molecular |
455.6 g/mol |
Nombre IUPAC |
N-[1-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-2-methylpropyl]-3-methylbenzamide |
InChI |
InChI=1S/C23H26FN5O2S/c1-14(2)20(26-22(31)16-9-7-8-15(3)12-16)21-27-28-23(29(21)4)32-13-19(30)25-18-11-6-5-10-17(18)24/h5-12,14,20H,13H2,1-4H3,(H,25,30)(H,26,31) |
Clave InChI |
XKGURDAJKKCARV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC(C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3F)C(C)C |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC(C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3F)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[benzyl(methylsulfonyl)amino]-N-(3-fluorophenyl)acetamide](/img/structure/B306148.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide](/img/structure/B306149.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B306150.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B306151.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B306153.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B306155.png)
![2-[benzyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B306157.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B306158.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B306161.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B306163.png)



![6-[3-methoxy-2-(pentyloxy)phenyl]-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B306170.png)